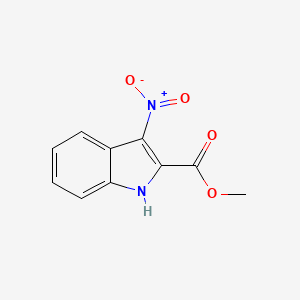

methyl 3-nitro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

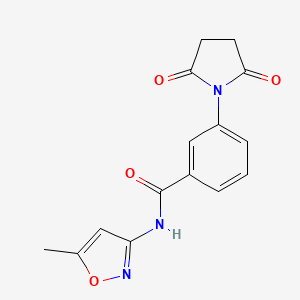

“Methyl 3-nitro-1H-indole-2-carboxylate” is a derivative of indole . Indole is a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of indole derivatives, including “methyl 3-nitro-1H-indole-2-carboxylate”, often involves palladium-catalyzed intramolecular oxidative coupling . This process uses commercially available anilines that are properly functionalized by different electron-withdrawing and -donating groups . The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .

Molecular Structure Analysis

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .

Chemical Reactions Analysis

Indole derivatives, including “methyl 3-nitro-1H-indole-2-carboxylate”, can undergo a variety of chemical reactions. For example, they can participate in reactions such as the reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Aplicaciones Científicas De Investigación

Synthesis of Indoles

- Methyl 3-nitro-1H-indole-2-carboxylate is involved in the synthesis of various indole derivatives, a significant class of compounds in organic chemistry. For instance, it's used in the palladium-catalyzed reductive N-heteroannulation of nitrostyrenes to produce methyl indole-4-carboxylate, a crucial compound in organic syntheses (Söderberg, Shriver, & Wallace, 2003).

Preparation of Indole Derivatives

- It's utilized in preparing various indole derivatives, such as the synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, highlighting its versatility in organic synthesis (Tanaka, Yakushijin, & Yoshina, 1979).

Anticancer Activity Studies

- Methyl 3-nitro-1H-indole-2-carboxylate derivatives have been synthesized and studied for their anticancer activities. For instance, methyl indole-3-carboxylate derivatives have shown inhibitory effects on various cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Functionalization of Derivatives

- The compound is instrumental in the functionalization of δ-carboline derivatives, demonstrating its significance in modifying chemical structures for various applications (Ryabova et al., 2001).

Investigation of Nitration Reactions

- It's used in studying nitration reactions, as seen in the investigation of reactions with methyl substituted indole-3-aldehydes (Berti, Settimo, & Livi, 1964).

Synthesis of Pyrroloindole Derivatives

- The compound is involved in the synthesis of pyrrolo[2,3-b]indole derivatives, indicating its role in complex organic synthesis processes (Pelkey, Chang, & Gribble, 1996).

Synthesis of Aqueous Solution Chemistry

- It has applications in synthesizing and characterizing the aqueous solution chemistry of food-derived carcinogen models, highlighting its role in food chemistry research (Rajagopal et al., 2003).

Mecanismo De Acción

Target of Action

Methyl 3-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties . .

Mode of Action

The mode of action of indole derivatives, including methyl 3-nitro-1H-indole-2-carboxylate, involves binding with high affinity to multiple receptors . This interaction with its targets can result in various changes depending on the specific derivative and target involved . .

Biochemical Pathways

Indole derivatives affect various biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of the action of indole derivatives can vary widely depending on the specific derivative and its targets. They have been shown to have inhibitory activity against various diseases . .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The convenient and efficient synthesis of 3-nitroindole and its analogues from simple starting materials still faces great challenges . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

methyl 3-nitro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-9(12(14)15)6-4-2-3-5-7(6)11-8/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYCDJSBGXJJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-nitro-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)

![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)

![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B2473619.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)